11-Deoxy-16,16-dimethyl-PGE2

Description

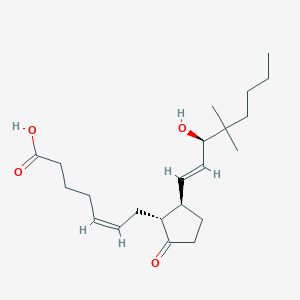

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVVDFDWPQHXBA-QEJIITRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 11-Deoxy-16,16-dimethyl-PGE2

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-16,16-dimethyl-PGE2 is a synthetic analog of prostaglandin E2 (PGE2) with a distinct and multifaceted mechanism of action. While it is recognized as an agonist for the EP2 and EP3 prostaglandin receptors, its cytoprotective effects, particularly in renal epithelial cells, are mediated through a separate signaling cascade involving a thromboxane (TP) or thromboxane-like receptor and the subsequent activation of the AP-1 signaling pathway.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting available data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Receptor Interaction and Pharmacology

This compound exhibits a complex pharmacological profile, interacting with multiple prostanoid receptors. Its primary activities are centered around the EP2, EP3, and a thromboxane or thromboxane-like receptor.

Prostaglandin EP2 and EP3 Receptor Agonism

This compound is characterized as an agonist for both the EP2 and EP3 receptors.[3][4][5][6] Activation of these G-protein coupled receptors typically leads to distinct downstream signaling events. The EP2 receptor is primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). In contrast, the EP3 receptor is coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

Thromboxane (TP) Receptor-Mediated Cytoprotection

In the context of cytoprotection in renal proximal tubular epithelial cells (LLC-PK1), the mechanism of action of this compound is independent of the classical EP receptors.[1][2][7] Instead, it is mediated through a thromboxane or thromboxane-like receptor.[1][2][7] This interaction initiates a signaling cascade that culminates in the activation of the transcription factor AP-1, which is crucial for the observed protective effects against oxidative stress.[1][2][7]

Quantitative Pharmacological Data

A comprehensive review of the available scientific literature did not yield specific quantitative binding affinity (Ki) or functional potency (EC50) values for this compound at the human EP2, EP3, and thromboxane receptors. The following tables are provided to illustrate the ideal data presentation format for such pharmacological characterization.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| Human EP2 | [³H]-PGE2 | CHO-K1 cells | Data not available | - |

| Human EP3 | [³H]-PGE2 | HEK293 cells | Data not available | - |

| Human Thromboxane (TP) | [³H]-U46619 | Human Platelets | Data not available | - |

Table 2: Functional Potency (EC50) of this compound

| Receptor Subtype | Functional Assay | Cell Line | EC50 (nM) | Reference |

| Human EP2 | cAMP Accumulation | CHO-K1 cells | Data not available | - |

| Human EP3 | cAMP Inhibition | HEK293 cells | Data not available | - |

| Human Thromboxane (TP) | Calcium Mobilization | HEK293 cells | Data not available | - |

Signaling Pathways

The diverse actions of this compound are a result of its ability to activate distinct signaling pathways upon binding to its target receptors.

EP2 and EP3 Receptor Signaling

The agonism of this compound at EP2 and EP3 receptors would theoretically initiate the following pathways:

Caption: EP2 and EP3 receptor signaling pathways.

Thromboxane Receptor and AP-1 Signaling Pathway (Cytoprotection)

The cytoprotective effect in renal epithelial cells is mediated by the activation of a thromboxane or thromboxane-like receptor, leading to the activation of the AP-1 transcription factor.

References

- 1. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. targetmol.cn [targetmol.cn]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Function of 11-Deoxy-16,16-dimethyl-PGE2

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-16,16-dimethyl-PGE2 is a synthetic analog of Prostaglandin E2 (PGE2) with a unique structural modification that confers enhanced stability and distinct biological activities. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key experimental findings. The document summarizes its agonistic activity on prostanoid EP2 and EP3 receptors, its role in cytoprotection, and the associated signaling pathways, including the activation of AP-1 and the induction of the endoplasmic reticulum (ER) stress response. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in areas such as gastroenterology, nephrology, and oncology.

Chemical Structure and Properties

This compound is a prostanoid, a class of lipid compounds derived from fatty acids.[1] Its structure is characterized by a cyclopentanone ring with two aliphatic side chains. The key modifications compared to the endogenous PGE2 are the absence of a hydroxyl group at the C-11 position and the presence of two methyl groups at the C-16 position. These alterations increase the compound's resistance to metabolic degradation, prolonging its half-life and enhancing its potency.[2]

| Property | Value | Reference |

| Molecular Formula | C22H36O4 | [3] |

| Molecular Weight | 364.5 g/mol | [4] |

| IUPAC Name | (Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | [] |

| CAS Number | 53658-98-3 | [3][4] |

| Synonyms | 11-deoxy-16,16-dimethyl PGE2, DDM-PGE2 | [4] |

Mechanism of Action and Signaling Pathways

This compound primarily exerts its biological effects by acting as an agonist for the prostanoid EP2 and EP3 receptors.[4][6] These are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.

EP2 and EP3 Receptor Activation

While specific binding affinity data for this compound is limited in the reviewed literature, related compounds provide insight into its receptor interactions. For instance, 16,16-dimethyl-PGE2 binds to the EP2, EP3, and EP4 receptors.[1] The EP3 receptor, in particular, exhibits a broad binding profile for various prostaglandins.[1]

Cytoprotective Signaling Pathway

A significant body of research has focused on the cytoprotective effects of this compound, particularly in renal and gastrointestinal tissues.[7][8] Studies in renal proximal tubular epithelial (LLC-PK1) cells have revealed that its protective mechanism against oxidative stress is mediated through a thromboxane-like receptor, leading to the activation of the AP-1 transcription factor and the induction of an endoplasmic reticulum (ER) stress response.[7]

Caption: Proposed signaling pathway for the cytoprotective effects of this compound.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound and related compounds.

| Compound | Assay | Receptor/System | Value | Reference |

| This compound | Intracellular Calcium Increase | Novel Prostanoid Receptor (HEL cells) | EC50 = 28 nM | |

| This compound | ADP-induced Platelet Aggregation | EP3 | EC50 = 48.6 ± 10 nM | [] |

| This compound | Inhibition of Gastric Acid Secretion (rat) | In vivo | ED50 = 1 mg/kg | [6] |

| This compound | Inhibition of Ulcer Formation (rat) | In vivo | ED50 = 0.021 mg/kg | [6] |

| 16,16-dimethyl-PGE2 | Radioligand Binding | EP3 (mouse) | Ki = 0.6-3.7 nM |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the structure and function of this compound.

Chemical Synthesis

While a specific detailed protocol for the total synthesis of this compound was not found in the reviewed literature, the synthesis of prostaglandin analogs typically involves a multi-step process. A common strategy involves the conjugate addition of a substituted lithio-cuprate to a cyclopentenone intermediate to form the prostaglandin skeleton.[9][10] The synthesis of the side chains often requires stereoselective reactions to achieve the desired chirality.[9]

References

- 1. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytoprotective effect of 16,16-dimethyl prostaglandin (PGE2) on ischemic splanchnic injuries in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of (+)-11-deoxy-15-ethynyl prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchwithrowan.com [researchwithrowan.com]

"11-Deoxy-16,16-dimethyl-PGE2" signaling pathways

An In-depth Technical Guide to the Signaling Pathways of 11-Deoxy-16,16-dimethyl-PGE2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DDM-PGE2) is a stable, synthetic analog of Prostaglandin E2 (PGE2), a key lipid mediator involved in a wide array of physiological and pathological processes.[1][2][3] DDM-PGE2 has garnered significant interest for its potent biological activities, including cytoprotection against oxidative stress.[2] This technical guide provides a comprehensive overview of the core signaling pathways activated by DDM-PGE2, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Signaling Pathways of this compound

DDM-PGE2 exerts its effects by interacting with multiple G-protein coupled receptors (GPCRs), primarily the prostanoid EP receptors (EP2 and EP3) and, in certain cellular contexts, a thromboxane-like receptor (TP).[1][2][3][4][5] Activation of these receptors initiates distinct downstream signaling cascades.

EP2 Receptor Signaling

As an agonist for the EP2 receptor, DDM-PGE2 is expected to couple to a stimulatory G-protein (Gs). This interaction activates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets to modulate gene expression and cellular function.

Caption: EP2 receptor signaling cascade initiated by DDM-PGE2.

EP3 Receptor Signaling

The EP3 receptor is unique in its ability to couple to multiple G-proteins, including inhibitory G-proteins (Gi) and Gq proteins. As a DDM-PGE2 target, EP3 receptor activation can lead to the inhibition of adenylyl cyclase (via Gi), resulting in decreased cAMP levels. Alternatively, coupling to Gq can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Caption: Dual signaling potential of the EP3 receptor upon DDM-PGE2 binding.

Thromboxane-like Receptor and AP-1 Activation

In renal proximal tubular epithelial (LLC-PK1) cells, the cytoprotective effects of DDM-PGE2 are reported to be mediated through a thromboxane or thromboxane-like receptor.[4][5] This pathway is coupled to the activation of the transcription factor Activator Protein-1 (AP-1), a key regulator of gene expression in response to various stimuli.[4][5] Thromboxane receptors (TP) typically couple to Gq/11 proteins, initiating the PLC/Ca2+ signaling cascade, which can subsequently lead to the activation of downstream kinases that regulate AP-1 activity.

Caption: Thromboxane-like receptor signaling leading to AP-1 activation.

Quantitative Data

The following table summarizes the available quantitative data for the activity of this compound. Further research is needed to determine the EC50 values for EP2 and EP3 receptor activation and to quantify the fold-change in the expression of downstream proteins.

| Parameter | Value | Receptor/Effect | Cell Type/System | Reference |

| EC50 | 28 nM | Intracellular Calcium Mobilization | HEL cells | [6] |

| ED50 | 0.021 mg/kg | Inhibition of Ulcer Formation | Rat (in vivo) | [1][7] |

| ED50 | 1 mg/kg | Inhibition of Gastric Acid Secretion | Rat (in vivo) | [1][7] |

Downstream Cellular Responses

A significant consequence of DDM-PGE2 signaling is the induction of a specific set of proteins, pointing towards the activation of cellular stress response pathways.

Induction of Cytoprotective and Stress-Response Proteins

Studies in LLC-PK1 cells have shown that DDM-PGE2 selectively stimulates the synthesis of several proteins, including:[4][5][8]

-

Glucose-Regulated Protein 78 (GRP78/BiP): A key chaperone in the endoplasmic reticulum (ER) that plays a crucial role in the unfolded protein response (UPR) and protects cells from ER stress-induced apoptosis.

-

Heat Shock Protein 90β (HSP90β): A molecular chaperone involved in the folding and stabilization of a wide range of proteins.

-

Elongation Factor 1α (EF-1α) and Elongation Factor 2 (EF-2): Essential components of the protein translation machinery.

-

Actin and Myosin: Key components of the cytoskeleton, suggesting that DDM-PGE2 may induce alterations in cell structure and motility.

This pattern of protein induction suggests that DDM-PGE2-mediated cytoprotection involves the activation of the ER stress response and the modulation of cytoskeletal dynamics.

References

- 1. Modeling Experimental Design for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. bigomics.ch [bigomics.ch]

- 6. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 7. caymanchem.com [caymanchem.com]

- 8. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cytoprotective Effects of 11-Deoxy-16,16-dimethyl-PGE2

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-16,16-dimethyl-PGE2 (DDM-PGE2), a synthetic analog of prostaglandin E2, has demonstrated significant cytoprotective properties in various preclinical models. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting its protective effects, particularly against oxidative stress-induced cellular injury. The information is tailored for researchers and professionals involved in drug discovery and development, offering detailed insights into the molecular underpinnings of DDM-PGE2's cytoprotective activity.

Introduction

Prostaglandins are lipid compounds that play a crucial role in cellular homeostasis and response to stress.[1] this compound is a stable synthetic analog of PGE2 that has been shown to be an agonist for both EP2 and EP3 receptors.[2] It exhibits potent cytoprotective effects, notably in preventing damage to renal proximal tubular epithelial cells and gastric mucosa.[3][4] This guide will delve into the core mechanisms, present quantitative data from relevant studies, and provide detailed experimental protocols to facilitate further research in this area.

Mechanisms of Cytoprotection

The cytoprotective effects of this compound are multifaceted, involving the induction of specific proteins that bolster cellular defense mechanisms and the activation of distinct signaling cascades.

Induction of Cytoprotective Proteins

A primary mechanism of DDM-PGE2-mediated cytoprotection involves the selective synthesis of several key proteins.[3] In renal proximal tubular epithelial (LLC-PK1) cells, pretreatment with DDM-PGE2 leads to the induction of proteins associated with cytoskeletal organization and the endoplasmic reticulum (ER) stress response.[3][5] This suggests that the protective effects are not instantaneous but require a period of gene expression and protein synthesis.[3]

Western blot analysis has confirmed the temporal induction of several of these proteins, including elongation factor 2 (EF-2), elongation factor 1α-1 (EF-1α), heat shock protein 90β (HSP90β), glucose-regulated protein 78 (GRP78), and actin.[3] The upregulation of molecular chaperones like HSP90β and GRP78 is a well-established cellular defense mechanism against stress, aiding in protein folding and preventing apoptosis. The modulation of actin and other cytoskeletal proteins suggests that maintaining cellular structure is a critical aspect of DDM-PGE2's protective action.[3]

Signaling Pathways

The cytoprotective response to this compound is initiated through receptor-mediated signaling pathways.

In LLC-PK1 cells, the cytoprotective effect of DDM-PGE2 is mediated through a thromboxane or a thromboxane-like receptor, which is coupled to the activation of Protein Kinase C (PKC) and the transcription factor Activator Protein-1 (AP-1).[3][5] This pathway appears to be distinct from the canonical EP receptor signaling, as known EP agonists do not confer the same protective effect in this specific cell line.[3] The activation of AP-1 is a critical downstream event, as it is a key regulator of genes involved in cellular stress responses.[6]

While the cytoprotection in LLC-PK1 cells is attributed to a thromboxane-like receptor, this compound is also known to be an agonist for EP2 and EP3 receptors.[1][7] The closely related analog, 16,16-dimethyl PGE2, exerts its radioprotective effects on hematopoietic stem cells through the co-stimulation of EP3 and EP4 receptors.[8][9] This suggests that the specific receptor and signaling pathway utilized by DDM-PGE2 may be cell-type and context-dependent. EP receptor activation can lead to downstream signaling through cAMP/PKA and PI3K/Akt pathways, which are known to be involved in cell survival and proliferation.[10]

Quantitative Data on Cytoprotective Effects

While specific dose-response data for the cytoprotective effects of this compound are limited in the reviewed literature, studies on the closely related analog, 16,16-dimethyl PGE2, provide valuable quantitative insights into its protective efficacy, particularly in the context of radioprotection.

| Parameter | Control | 16,16-dimethyl PGE2 Treated | Reference |

| LD50/30 (Gy) in Male Mice | 8.34 | 12.1 | [2] |

| Dose Modification Factor (DMF) in Male Mice | - | 1.45 | [2] |

| LD50/30 (Gy) in Female Mice | 8.46 | 11.6 | [2] |

| Dose Modification Factor (DMF) in Female Mice | - | 1.37 | [2] |

| Survival Rate (10 Gy Irradiation) | 10% (if administered 30 min prior) | 90% (if administered 5 min prior) | [11] |

Table 1: Radioprotective Effects of 16,16-dimethyl PGE2 in Mice. LD50/30 represents the lethal dose of radiation required to kill 50% of the population within 30 days. The Dose Modification Factor (DMF) is the ratio of the radiation dose in the presence of the protective agent to that in its absence to produce the same level of effect.

| Protein | Fold Induction (Approximate) | Time of Max Induction (hours) | Reference |

| HSP90β | >2 | 4 | [3] |

| GRP78 | ~2 | 8-24 | [3] |

| Actin | ~1.5-2 | 8-24 | [3] |

Table 2: Temporal Induction of Cytoprotective Proteins by this compound in LLC-PK1 Cells. Fold induction is estimated from Western blot data presented in the cited literature.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the cytoprotective effects of this compound.

Cell Culture and Treatment

-

Cell Line: Porcine kidney proximal tubule epithelial cells (LLC-PK1).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: For cytoprotection assays, cells are pretreated with 1-2 µM this compound for 24 hours.[3] Following pretreatment, the cells are exposed to a cytotoxic agent, such as 300 µM 2,3,5-tris-(glutathion-S-yl)hydroquinone (TGHQ), for a specified duration.[3]

Assessment of Cytotoxicity (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

-

Reagents: Commercially available LDH cytotoxicity assay kit.

-

Procedure:

-

After the treatment period, carefully collect the cell culture supernatant from each well.

-

Transfer 50 µL of supernatant to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution).[12]

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of a stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Controls: Include wells with untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release) to calculate the percentage of cytotoxicity.

Western Blot Analysis for Protein Induction

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-HSP90β, anti-GRP78, anti-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensities using densitometry software.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Thromboxane-like Receptor Mediated Cytoprotection.

Caption: Putative EP Receptor Signaling in Cytoprotection.

Experimental Workflow

Caption: Experimental Workflow for Assessing Cytoprotection.

Conclusion

This compound is a potent cytoprotective agent with a complex mechanism of action that involves the induction of a suite of protective proteins and the activation of specific signaling pathways. The primary pathway identified in renal epithelial cells involves a thromboxane-like receptor, PKC, and AP-1, leading to the upregulation of chaperones and cytoskeletal proteins. Its agonism at EP receptors suggests alternative or complementary pathways may be active in other cell types. The quantitative data, though primarily from a related analog, underscores the significant protective potential of this class of molecules. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic applications of this compound in diseases characterized by cellular stress and injury. Further research is warranted to fully elucidate the dose-dependent cytoprotective effects and the intricate signaling networks governed by this promising synthetic prostaglandin analog.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The roles of prostaglandin E receptor subtypes in the cytoprotective action of prostaglandin E2 in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Radioprotective Effects of 16, 16 dimethyl Prostaglandin E2 on Survival and Hematopoiesis are Mediated Through Co-Stimulation of the EP3 and EP4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 11. LLC-PK1 Kidney Cytotoxicity Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

In Vivo Stability and Pharmacokinetics of 11-Deoxy-16,16-dimethyl-PGE2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-16,16-dimethyl-PGE2, the active metabolite of the synthetic prostaglandin E1 analog misoprostol, is a pharmacologically significant compound with a range of therapeutic applications. Understanding its behavior within a biological system is paramount for optimizing dosage regimens, ensuring clinical efficacy, and minimizing potential adverse effects. This technical guide provides a comprehensive overview of the in vivo stability and pharmacokinetics of this compound, drawing from key studies in the field. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetic Profile of this compound (Misoprostol Acid)

Upon administration, misoprostol, which is an ester, undergoes rapid and complete de-esterification in the stomach to form its pharmacologically active free acid, this compound, also known as misoprostol acid.[1] This active metabolite is then quickly absorbed.[1]

The in vivo stability of this compound is characterized by its rapid elimination from the body.[2] After reaching peak plasma concentrations, the levels of misoprostol acid decline swiftly.[1] The plasma elimination half-life of misoprostol acid is estimated to be between 20 and 40 minutes.[1] Consequently, approximately two days after administration of a therapeutic dose of misoprostol, its active metabolite is typically not detectable in the maternal blood due to progressive metabolism and/or degradation.[2]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of misoprostol acid from various studies. These values can be influenced by the formulation, dosage, and route of administration.

Table 1: Pharmacokinetic Parameters of Misoprostol Acid Following Oral Administration

| Dose | Formulation | Tmax (hours) | Cmax (pg/mL) | Half-life (t½) | AUC | Reference |

| 25 µg | Angusta® | 0.47 (± 0.54) | - | Not statistically different between formulations | - | [3] |

| 25 µg | Cytotec® oral solution | 0.27 (± 0.24) | - | Not statistically different between formulations | - | [3] |

| 50 µg | Angusta® | 0.46 (± 0.42) | - | Not statistically different between formulations | - | [3] |

| 50 µg | Cytotec® | 0.23 (± 0.14) | - | Not statistically different between formulations | - | [3] |

| Oral Ingestion | General | ~0.5 | < 1 ng/mL | 20 - 40 minutes | - | [1][2] |

Table 2: Pharmacokinetic Parameters of Misoprostol Acid Following Other Routes of Administration

| Route of Administration | Tmax (hours) | Notes | Reference |

| Vaginal | 1 - 2 | Declines slowly thereafter | [2] |

| Sublingual (50 µg Angusta®) | - | - | [3] |

| Sublingual (50 µg Cytotec®) | - | - | [3] |

Experimental Protocols

The determination of the pharmacokinetic profile of this compound involves carefully designed clinical trials. Below is a summary of a typical experimental protocol.

Bioavailability Study of Two Misoprostol Formulations

Objective: To compare the bioavailability of two different misoprostol formulations.

Study Design:

-

A single-dose, cross-over design is often recommended for oral and buccal routes of administration.[1]

-

A sufficient washout period, typically a few days, is incorporated to prevent carry-over effects, which is justified by the short half-life of misoprostol acid.[1]

Subjects:

-

Healthy volunteers are typically recruited for bioequivalence studies.[1]

Drug Administration:

-

Misoprostol is administered in a fasted state, as concomitant food intake can decrease its bioavailability.[1]

-

Doses are administered either orally or sublingually.[3]

Sample Collection:

-

Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile.

Analytical Methodology:

-

A sensitive analytical method is crucial due to the low concentrations of the active metabolite.[2]

-

Solid Phase Extraction (SPE): This technique is used to isolate and concentrate misoprostol acid from human plasma.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantification of misoprostol acid.[1][3] It offers high sensitivity and specificity, with a lower limit of quantification typically around 5 pg/mL.[1][3] The bioanalytical method should be sensitive enough to detect concentrations that are 5% of the Cmax in most profiles of each formulation.[1]

Data Analysis:

-

Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum plasma concentration), and Tmax (time to reach Cmax) are calculated.[3]

-

For bioequivalence assessment, the 90% confidence interval of the relative mean Cmax and AUC of the test product to the comparator product should fall within the range of 80.00 – 125.00%.[1]

Visualizations

Signaling and Metabolism

The following diagram illustrates the metabolic activation of misoprostol and the subsequent action of its active form, this compound.

Experimental Workflow

The diagram below outlines a typical workflow for a pharmacokinetic study of misoprostol.

Stability Considerations in Biological Matrices

The stability of misoprostol acid in collected biological samples is a critical pre-analytical consideration. Studies have shown that misoprostol acid is unstable in whole blood at room temperature.[2] Its concentration can degrade by 20% within 12 hours at room temperature in a prepared sample.[2] However, other research suggests that misoprostol acid in plasma is stable at room temperature for up to 23 hours.[2] Freezing samples is a recommended practice to reduce the rate of degradation.[2] These factors underscore the importance of prompt sample processing and analysis to ensure accurate quantification.[2]

Conclusion

The in vivo stability of this compound is characterized by its rapid formation from the prodrug misoprostol and its subsequent swift elimination from the plasma. Its short half-life necessitates careful consideration in the design of dosing schedules to maintain therapeutic concentrations. The pharmacokinetic profile can be influenced by the route of administration, with oral and vaginal routes showing different absorption and decline rates. For accurate determination of its pharmacokinetic parameters, robust and sensitive analytical methods, such as LC-MS/MS, are essential, coupled with stringent pre-analytical sample handling to mitigate degradation. This technical guide provides a foundational understanding for professionals engaged in the research and development of therapies involving this important prostaglandin analog.

References

An In-depth Technical Guide on the Receptor Binding Affinity of 11-Deoxy-16,16-dimethyl-PGE2

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxy-16,16-dimethyl prostaglandin E2 (DDM-PGE2) is a synthetic analog of prostaglandin E2 (PGE2), a key lipid mediator involved in a wide array of physiological and pathological processes.[1][2] As a structurally modified prostaglandin, DDM-PGE2 exhibits a distinct pharmacological profile, primarily interacting with E-type prostanoid (EP) receptors and potentially other related receptors to elicit its biological effects.[1][3] This technical guide provides a comprehensive overview of the receptor binding affinity of DDM-PGE2, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Receptor Binding Affinity of 11-Deoxy-16,16-dimethyl-PGE2

The interaction of this compound with prostanoid receptors has been a subject of investigation to elucidate its mechanism of action. It is primarily recognized as an agonist for the EP2 and EP3 receptor subtypes.[1][2] There is also evidence suggesting functional interactions with thromboxane (TP) receptors.[3]

A study by Griffin et al. (1999) characterized the functional activity of several prostaglandins, including this compound, in human nonpigmented ciliary epithelial (NPE) cells. In this system, which expresses EP2-like receptors, this compound was found to stimulate adenylyl cyclase activity with a half-maximal effective concentration (EC50) of 1135 nM.[4]

The following table summarizes the available quantitative data on the receptor interaction of this compound.

| Compound | Receptor Subtype | Cell Line/Tissue | Assay Type | Parameter | Value (nM) | Reference |

| This compound | EP2-like | Human Nonpigmented Ciliary Epithelial (NPE) Cells | Functional (Adenylyl Cyclase Stimulation) | EC50 | 1135 | [4] |

Experimental Protocols

The determination of receptor binding affinity and functional activity is crucial for characterizing the pharmacological profile of compounds like this compound. Below are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Membrane Preparation:

-

Cells or tissues expressing the target receptor (e.g., HEK-293 cells transfected with a specific EP receptor subtype) are harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

-

The reaction is typically carried out in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

-

The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Stimulation

This assay measures the ability of a compound to activate Gs-coupled receptors, such as the EP2 and EP4 receptors, leading to the production of cyclic AMP (cAMP).

1. Cell Culture and Treatment:

-

Human nonpigmented ciliary epithelial (NPE) cells, which endogenously express EP2-like receptors, are cultured to confluence in appropriate media.[4]

-

The cells are then treated with varying concentrations of this compound for a specified period.

2. cAMP Measurement:

-

Following treatment, the intracellular cAMP levels are measured using a commercially available cAMP assay kit, which is often based on a competitive immunoassay format (e.g., ELISA or RIA).

3. Data Analysis:

-

The concentration-response curve for cAMP production is plotted.

-

The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in receptor signaling and the experimental procedures used to study them can greatly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate these concepts.

Caption: EP2 Receptor Signaling Pathway.

Caption: EP3 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of EP2 and EP3 receptors. The available data indicate its activity as an agonist at these receptors, with a defined functional potency at EP2-like receptors. Further research employing comprehensive competitive binding assays across all EP and other relevant prostanoid receptor subtypes would provide a more complete understanding of its binding affinity and selectivity. The methodologies and pathways described herein offer a framework for conducting and interpreting such studies in the fields of pharmacology and drug discovery.

References

Pharmacokinetics of "11-Deoxy-16,16-dimethyl-PGE2" in animal models

An In-Depth Technical Guide to the Pharmacokinetics of 11-Deoxy-16,16-dimethyl-PGE2 in Animal Models

Disclaimer: Publicly available, detailed pharmacokinetic studies specifically for this compound are limited. This guide presents comprehensive pharmacokinetic and biodistribution data for the structurally analogous compound, 16,16-dimethyl-PGE2 , as a surrogate to provide researchers with a robust estimation of its likely in vivo behavior. Information specific to this compound is included where available, particularly concerning its mechanism of action.

Introduction

This compound is a synthetic analog of Prostaglandin E2 (PGE2), a lipid mediator with diverse physiological functions. This analog is of interest to researchers for its potential therapeutic applications, including cytoprotection.[1][2] Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of this compound in preclinical animal models is critical for the design of efficacy and toxicology studies and for the eventual translation to human clinical trials. This technical guide summarizes the available pharmacokinetic data for a close structural analog, details relevant experimental methodologies, and visualizes key pathways and workflows.

Pharmacokinetic Profile (Surrogate Data)

The following tables summarize the pharmacokinetic parameters of 16,16-dimethyl-PGE2 following a single subcutaneous (SC) dose in various animal models. These data are derived from a study where the compound was investigated as a potential medical countermeasure for radiation exposure.[3][4][5]

Table 1: Plasma Pharmacokinetic Parameters of 16,16-dimethyl-PGE2 in Mice

| Animal Model | Radiation Status | Cmax (ng/mL) | Tmax (h) | AUC0–inf (ng·h/mL) | t1/2 (h) |

| C57BL/6J Mice | Non-irradiated | 44.53 | 0.25 | 112.50 | 1.8 |

| Irradiated | - | - | - | - | |

| JDO Mice | Non-irradiated | 63.96 | 0.25 | 114.48 | 1.1 |

| Irradiated | - | - | AUC60–480: 47% lower | 1.7 |

Data presented for a single subcutaneous dose of 35 µg per mouse.[3] Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0–inf: Area under the plasma concentration-time curve from time zero to infinity. t1/2: Elimination half-life.

Table 2: Plasma Pharmacokinetic Parameters of 16,16-dimethyl-PGE2 in Non-Human Primates (NHPs)

| Animal Model | Sex | Cmax (ng/mL) | Tmax (h) | AUC0–inf (ng·h/mL) | t1/2 (h) |

| Rhesus Macaques | Male & Female | 7.68 | 0.5 | 29.20 | 3.26 |

| Male | 7.93 | - | 27.23 | 2.25 | |

| Female | 7.33 | - | 31.83 | 4.61 |

Data presented for a single subcutaneous dose of 0.1 mg/kg.[3]

Tissue Distribution (Biodistribution)

In a study with C57BL/6J mice, the tissue distribution of 16,16-dimethyl-PGE2 was evaluated following a single subcutaneous dose. The highest concentrations were observed in the lungs.[3] Irradiation appeared to decrease the exposure in the spleen, liver, and bone marrow, while slightly increasing it in the heart.[3][5]

Metabolism and Excretion

Excretion of prostaglandin metabolites typically occurs via the urine and feces.[6][7] Further studies using radiolabeled this compound would be necessary to definitively characterize its metabolic fate and excretion routes in different animal species.

Experimental Protocols

The following protocols are based on the detailed methodologies provided in the pharmacokinetic studies of the surrogate compound, 16,16-dimethyl-PGE2.[3]

Animal Models and Dosing

-

Mice: C57BL/6J and Jackson Diversity Outbred (JDO) mice were administered a single subcutaneous (SC) dose of 35 µg of 16,16-dimethyl-PGE2. For irradiated cohorts, mice were exposed to a single dose of total-body irradiation (TBI) 30 minutes after the drug administration.[3][4]

-

Non-Human Primates (NHPs): Rhesus macaques received a single SC dose of 0.1 mg/kg of 16,16-dimethyl-PGE2. Animals were anesthetized for dosing and blood sample collection.[3]

Sample Collection and Processing

-

Plasma: Blood samples were collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points post-dosing. Plasma was separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

-

Tissues (for biodistribution): At specified time points, animals were euthanized, and tissues of interest (e.g., lung, liver, spleen, kidney, heart, bone marrow, jejunum, and brain) were collected, weighed, and stored frozen until homogenization and analysis.[3]

Analytical Methodology: HPLC-MS/MS

Quantification of the prostaglandin analog in biological matrices was performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[3]

-

Instrumentation: A Sciex 5500 QTRAP system with an electrospray ionization (ESI) source operating in negative mode.[3]

-

Internal Standard: A deuterated analog, such as PGE2-d4, is used to ensure accuracy and precision.[3]

-

Mass Spectrometric Detection: For 16,16-dimethyl-PGE2, detection was achieved using MS3 scan mode with the transition 379.3/299.0/159.1. The internal standard (PGE2-d4) was monitored using Multiple Reaction Monitoring (MRM) at a transition of 355.3/275.2.[3]

Visualizations

Signaling Pathway

The cytoprotective effects of this compound (DDM-PGE2) in renal proximal tubular epithelial cells are mediated through a thromboxane-like receptor, leading to the activation of the AP-1 signaling pathway.[1][6] This, in turn, stimulates the synthesis of several proteins associated with mitigating cellular stress.[1][6]

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of a prostaglandin analog in an animal model.

References

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma concentrations of 9-deoxo-16-dimethyl-9-methylene-PGE2 in rhesus monkeys after administration by various routes - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Deoxy-16,16-dimethyl-PGE2: A Technical Guide to its Modulation of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Deoxy-16,16-dimethyl-PGE2 (DDM-PGE2), a stable synthetic analog of Prostaglandin E2 (PGE2), has demonstrated significant cytoprotective effects against oxidative stress, particularly in renal epithelial cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying DDM-PGE2's protective actions, focusing on its signaling pathways, the induction of cytoprotective proteins, and the experimental methodologies used to elucidate these functions. The primary model discussed is the porcine kidney proximal tubule cell line, LLC-PK1, subjected to oxidative injury by 2,3,5-tris-(glutathion-S-yl)hydroquinone (TGHQ). DDM-PGE2 mediates its effects through a thromboxane (TP) receptor, activating downstream AP-1 and NF-κB signaling cascades. This leads to the upregulation of key protective proteins, including Heat Shock Protein 90β (HSP90β) and Glucose-Regulated Protein 78 (GRP78), ultimately enhancing cellular resilience to oxidative damage. This document serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling and experimental workflows to aid in further research and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including nephrotoxicity. Prostaglandins, a class of lipid compounds, are known to play a crucial role in cellular homeostasis and stress responses. This compound (DDM-PGE2) is a synthetic analog of PGE2 with agonist activity at the EP2 and EP3 receptors.[1][2] Its stability and potent biological activity have made it a valuable tool for investigating the cytoprotective mechanisms of prostaglandins.

This guide focuses on the modulation of oxidative stress by DDM-PGE2, with a particular emphasis on its effects in renal proximal tubular epithelial cells. These cells are highly susceptible to oxidative injury due to their high metabolic rate and role in detoxification. The nephrotoxicant 2,3,5-tris-(glutathion-S-yl)hydroquinone (TGHQ) is used as a model inducer of oxidative stress in this context.

Mechanism of Action: Signaling Pathways

The cytoprotective effects of DDM-PGE2 against oxidative stress in LLC-PK1 cells are not directly mediated by the canonical EP receptors but rather through the activation of a thromboxane (TP) receptor. This initiates a signaling cascade that culminates in the transcriptional activation of genes encoding for protective proteins.

The key steps in the signaling pathway are as follows:

-

Receptor Binding: DDM-PGE2 binds to and activates a thromboxane (TP) receptor on the surface of LLC-PK1 cells.

-

Downstream Activation: Activation of the TP receptor leads to the stimulation of downstream signaling pathways, including the activation of Protein Kinase C (PKC).

-

Transcription Factor Activation: This cascade results in the activation of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).

-

Gene Expression: Activated AP-1 and NF-κB translocate to the nucleus and induce the expression of a suite of cytoprotective genes.

This signaling pathway is crucial for the pre-emptive cellular defense mechanisms conferred by DDM-PGE2 treatment.

Signaling cascade of DDM-PGE2-mediated cytoprotection.

Induction of Cytoprotective Proteins

A key outcome of the DDM-PGE2-activated signaling pathway is the increased synthesis of specific proteins that play a vital role in mitigating cellular stress. Proteomic analysis of DDM-PGE2-treated LLC-PK1 cells has identified several induced proteins, with Heat Shock Protein 90β (HSP90β) and Glucose-Regulated Protein 78 (GRP78) being prominent examples.

-

Heat Shock Protein 90β (HSP90β): As a molecular chaperone, HSP90β is involved in the proper folding and stabilization of a wide range of proteins, which is critical for maintaining cellular function during stress.

-

Glucose-Regulated Protein 78 (GRP78): Also known as BiP, GRP78 is a major endoplasmic reticulum (ER) chaperone that plays a central role in the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.

The induction of these and other proteins suggests that DDM-PGE2's protective mechanism involves both the maintenance of protein integrity throughout the cell and the specific mitigation of ER stress.

Table 1: Quantitative Data on Protein Induction by DDM-PGE2

| Protein | Fold Induction (DDM-PGE2 vs. Control) | Time Point of Maximal Induction | Reference |

| HSP90β | Data not available in abstracts | 4 hours | (Wigwe et al., 2003) |

| GRP78 | Data not available in abstracts | 8-24 hours | (Wigwe et al., 2003) |

| Actin | Data not available in abstracts | 8-24 hours | (Wigwe et al., 2003) |

| Elongation Factor 2 (EF-2) | Data not available in abstracts | Not specified | (Wigwe et al., 2003) |

| Elongation Factor 1α-1 (EF-1α) | Data not available in abstracts | Not specified | (Wigwe et al., 2003) |

Note: Specific quantitative fold-induction values require access to the full-text scientific articles.

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the effects of DDM-PGE2 on oxidative stress in LLC-PK1 cells.

Cell Culture and Treatment

-

Cell Line: LLC-PK1 (porcine kidney proximal tubule epithelial cells) are cultured in a suitable medium, such as Medium 199, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Oxidative Stress: 2,3,5-tris-(glutathion-S-yl)hydroquinone (TGHQ) is synthesized and used to induce oxidative stress. Cells are typically treated with a cytotoxic concentration of TGHQ.

-

DDM-PGE2 Treatment: To assess its protective effects, cells are pre-treated with DDM-PGE2 for a specified period before the addition of TGHQ.

Cytotoxicity Assay (LDH Assay)

The lactate dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Sample Collection: After treatment, the cell culture supernatant is collected.

-

Reaction Setup: The supernatant is incubated with a reaction mixture containing lactate and NAD+.

-

Measurement: The conversion of NAD+ to NADH is measured spectrophotometrically at 340 nm. The amount of LDH activity is proportional to the number of lysed cells.

Protein Quantification (Bradford Assay)

The Bradford assay is used to determine the total protein concentration in cell lysates, which is often necessary for normalizing data from other assays like Western blotting.

-

Cell Lysis: Cells are lysed using a suitable buffer to release total cellular protein.

-

Standard Curve: A standard curve is generated using known concentrations of a standard protein, such as bovine serum albumin (BSA).

-

Assay: The cell lysate and BSA standards are mixed with Coomassie Brilliant Blue G-250 dye.

-

Measurement: The absorbance is measured at 595 nm. The protein concentration of the sample is determined by comparing its absorbance to the standard curve.[1][2][3][4][5]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as HSP90β and GRP78.

-

Protein Extraction and Quantification: Total protein is extracted from treated and control cells, and the concentration is determined using the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-HSP90β, anti-GRP78), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified using densitometry software.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the activation of transcription factors like AP-1 and NF-κB by assessing their ability to bind to specific DNA consensus sequences.

-

Nuclear Extract Preparation: Nuclear proteins are extracted from treated and control cells.

-

Probe Labeling: Oligonucleotide probes containing the consensus binding sites for AP-1 or NF-κB are labeled (e.g., with 32P or a non-radioactive label).

-

Binding Reaction: The labeled probes are incubated with the nuclear extracts.

-

Electrophoresis: The protein-DNA complexes are separated from the free probes by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and the labeled species are visualized by autoradiography or other appropriate detection methods. A "shift" in the mobility of the labeled probe indicates the presence of a protein-DNA complex.

Workflow for studying DDM-PGE2's protective effects.

Conclusion and Future Directions

This compound has emerged as a potent cytoprotective agent against oxidative stress in renal epithelial cells. Its mechanism of action, involving the activation of a thromboxane receptor and the subsequent induction of AP-1/NF-κB-mediated gene expression of protective proteins like HSP90β and GRP78, provides a clear pathway for its therapeutic potential.

Future research should focus on several key areas:

-

In Vivo Studies: Translating the in vitro findings to in vivo models of nephrotoxicity is crucial to validate the therapeutic efficacy of DDM-PGE2.

-

Quantitative Proteomics: Comprehensive quantitative proteomic studies would provide a broader understanding of the full spectrum of proteins and pathways modulated by DDM-PGE2.

-

EP Receptor Involvement: Further elucidation of the potential interplay between the canonical EP receptors and the thromboxane receptor in mediating the effects of DDM-PGE2 would provide a more complete picture of its pharmacology.

-

Drug Development: The stability and potent activity of DDM-PGE2 make it an attractive candidate for the development of novel therapies for conditions associated with oxidative stress, particularly in the context of kidney disease.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound in the modulation of oxidative stress.

References

An In-depth Technical Guide to 11-Deoxy-16,16-dimethyl-PGE2: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxy-16,16-dimethyl-PGE2 is a synthetic analog of prostaglandin E2 (PGE2) that has garnered significant interest for its potent biological activities, particularly its cytoprotective and gastric antisecretory effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this important prostanoid analog. Detailed experimental protocols for its synthesis, based on established methodologies, are presented, along with a summary of its quantitative biological data. Furthermore, key signaling pathways involved in its mechanism of action are illustrated through detailed diagrams. This document serves as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Background

The discovery of this compound is rooted in the broader exploration of prostaglandins and their physiological roles. Prostaglandins are a group of lipid compounds that are involved in a wide array of physiological processes, including inflammation, blood flow, and the formation of blood clots. A significant breakthrough in prostaglandin research was the discovery of their "cytoprotective" properties, a term coined to describe the ability of these compounds to protect the gastrointestinal mucosa from injury, independent of their ability to inhibit gastric acid secretion.[1] This discovery spurred the development of synthetic prostaglandin analogs with enhanced stability and more selective biological activities.

This compound emerged from these efforts as a stable and potent synthetic analog of PGE2. The key structural modifications—the removal of the hydroxyl group at the C-11 position and the introduction of two methyl groups at the C-16 position—confer resistance to metabolic degradation, thereby prolonging its duration of action compared to the natural prostaglandin E2. These modifications also fine-tune its receptor binding profile, leading to its characteristic biological effects.

Physicochemical Properties and Data

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

| Synonyms | 11-deoxy-16,16-dimethyl PGE2, DDM-PGE2 |

| CAS Number | 53658-98-3 |

| Molecular Formula | C22H36O4 |

| Molecular Weight | 364.5 g/mol |

| Purity | Typically ≥98% |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a convergent approach, largely based on the foundational work of E.J. Corey on prostaglandin synthesis. A plausible and detailed synthetic route is outlined below.

General Synthetic Strategy

The synthesis involves the preparation of two key fragments: the cyclopentanone core (α-chain precursor) and the ω-chain. These fragments are then coupled, followed by functional group manipulations to yield the final product. The Corey lactone is a common starting material for the synthesis of the cyclopentanone core.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Preparation of the Corey Lactone Intermediate

The synthesis typically begins with the commercially available Corey lactone diol. The hydroxyl groups are protected, for instance, as p-phenylbenzoyl (PBP) esters, to allow for selective reactions later in the synthesis.

Step 2: Introduction of the α-chain

The protected Corey lactone is then converted to the corresponding aldehyde, often referred to as the "Corey aldehyde." This is a crucial intermediate for the introduction of the α-chain via a Wittig reaction.

-

Reaction: Reduction of the lactone to the lactol followed by oxidation to the aldehyde.

-

Reagents: Diisobutylaluminium hydride (DIBAL-H) for the reduction, followed by an oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

The resulting aldehyde is then reacted with the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide in a Wittig reaction to install the seven-carbon α-chain.

Step 3: Preparation of the ω-chain

The ω-chain, containing the 16,16-dimethyl-3-hydroxyoctenyl moiety, is prepared separately. A key starting material can be 3,3-dimethyl-1-heptyne.

-

Reaction: Hydroboration-oxidation of the alkyne to the corresponding trans-vinylborane, followed by iodination to give the vinyl iodide. The hydroxyl group is typically protected during these steps.

Step 4: Coupling of the α- and ω-chains

The protected cyclopentanone core (from Step 2) is converted into an enone. The ω-chain (vinyl iodide from Step 3) is then introduced via a cuprate-mediated conjugate addition.

Step 5: Final Deprotection and Purification

The protecting groups on the hydroxyl and carboxylic acid functionalities are removed under appropriate conditions (e.g., hydrolysis). The final product, this compound, is then purified by chromatography.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its cytoprotective and gastric antisecretory effects being the most prominent. It is an agonist for the EP2 and EP3 prostaglandin receptors.

| Biological Activity | Species | ED50 / EC50 | Reference |

| Inhibition of Gastric Acid Secretion | Rat | 1 mg/kg | [] |

| Inhibition of Ulcer Formation | Rat | 0.021 mg/kg | [] |

| Increase in Intracellular Ca2+ | HEL cells | 28 nM | [3] |

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific prostaglandin E2 (EP) receptors, primarily EP2 and EP3, as well as a thromboxane-like receptor.

EP2 and EP3 Receptor Signaling

This compound is a known agonist for both EP2 and EP3 receptors.[4]

-

EP2 Receptor Activation: The EP2 receptor is coupled to the Gs alpha subunit of G proteins. Activation of this receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This signaling cascade is often associated with smooth muscle relaxation and anti-inflammatory effects.

-

EP3 Receptor Activation: The EP3 receptor is more complex, as it can couple to multiple G proteins, including Gi, Gs, and Gq. The primary signaling pathway for EP3 involves coupling to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP. This pathway is often associated with smooth muscle contraction and inhibition of gastric acid secretion.

Cytoprotective Mechanism

The cytoprotective effects of this compound in renal proximal tubular epithelial cells are mediated through a thromboxane or thromboxane-like receptor coupled to the AP-1 signaling pathway.[5] This pathway is distinct from the classical EP receptor signaling and highlights the multifaceted mechanism of action of this compound. Activation of this pathway leads to the induction of several proteins associated with protection against oxidative stress.[5]

Visualizations

Signaling Pathways

Caption: EP2 Receptor Signaling Pathway.

Caption: EP3 Receptor Signaling Pathway (via Gi).

Experimental Workflow

Caption: Experimental workflow for studying cytoprotection.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in optimizing natural product scaffolds to yield compounds with superior therapeutic potential. Its enhanced stability and potent cytoprotective and antisecretory activities have made it a valuable tool in pharmacological research and a lead compound in the development of gastrointestinal drugs. The detailed understanding of its synthesis and complex mechanism of action, involving multiple receptor systems, continues to provide insights into the intricate signaling pathways of prostanoids. This technical guide serves as a foundational resource for further investigation and application of this remarkable synthetic prostaglandin analog.

References

- 1. researchgate.net [researchgate.net]

- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of (+)-11-deoxy-15-ethynyl prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11-Deoxy,16,16-dimethyl prostaglandin E2 induces specific proteins in association with its ability to protect against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gastroprotective Role of 11-Deoxy-16,16-dimethyl-PGE2 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the gastrointestinal protective effects of the synthetic prostaglandin E2 analog, 11-Deoxy-16,16-dimethyl-PGE2, and the closely related compound, 16,16-dimethyl-PGE2. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing gastroprotection, and visualizes the critical signaling pathways involved.

Introduction: Prostaglandins and Gastric Cytoprotection

Prostaglandins (PGs) are lipid compounds that play a crucial role in maintaining the integrity of the gastrointestinal mucosa. The concept of "cytoprotection" was first introduced to describe the ability of prostaglandins, at non-antisecretory doses, to protect the gastric mucosa from necrotic damage induced by various noxious agents such as absolute ethanol, NSAIDs, and boiling water.[1][2][3][4] Among the different types of prostaglandins, prostaglandin E2 (PGE2) is one of the most potent gastroprotective agents.[5]

Synthetic analogs of PGE2, such as this compound and 16,16-dimethyl-PGE2, have been developed to enhance stability and efficacy. These compounds have been instrumental in elucidating the mechanisms of gastric cytoprotection and hold therapeutic potential. This guide focuses on the multifaceted role of these synthetic analogs in protecting the gastric mucosa.

Mechanisms of Gastrointestinal Protection

The gastroprotective effects of this compound and its analogs are mediated through a combination of physiological and cellular mechanisms. These include the stimulation of mucus and bicarbonate secretion, which form a protective barrier against luminal acid and pepsin, as well as the inhibition of gastric acid secretion and motility.

Stimulation of Mucus and Bicarbonate Secretion

Prostaglandins are potent stimulators of both mucus and bicarbonate secretion from gastric epithelial cells.[6][7] The secreted mucus forms a viscous gel layer that acts as a physical barrier, while bicarbonate neutralizes acid at the epithelial cell surface, creating a pH gradient.[6][7] Studies have shown that 16,16-dimethyl-PGE2 significantly increases the thickness of the gastric mucus gel layer.[7] This effect is crucial for protecting the mucosa from damage.

Inhibition of Gastric Acid Secretion

While cytoprotection is often defined as a phenomenon independent of acid suppression, prostaglandins, particularly at higher doses, do inhibit gastric acid secretion.[8] This action contributes to the overall protective effect by reducing the aggressive luminal environment. The inhibitory effect on acid secretion is mediated, in part, through the EP3 receptor subtype on parietal cells.

Regulation of Gastric Motility

Prostaglandins can also influence gastric motility. Inhibition of gastric motility can be a protective mechanism, particularly in the context of NSAID-induced damage.[9]

Cellular Protective Mechanisms

At the cellular level, prostaglandins exert direct protective effects. The synthetic analogue 11-deoxy,16,16-dimethyl PGE2 (DDM-PGE2) has been shown to protect renal proximal tubular epithelial cells against oxidative stress-induced injury.[10] This cytoprotective response involves the induction of specific proteins, suggesting a role for alterations in cytoskeletal organization and/or stimulation of an endoplasmic reticulum (ER) stress response.[10]

Signaling Pathways in Gastroprotection

The diverse effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors known as EP receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways.

EP Receptor Involvement

-

EP1 Receptor: The gastroprotective action of PGE2 against ethanol-induced injury is primarily mediated by the EP1 receptor.[5] Activation of the EP1 receptor is coupled to an increase in intracellular calcium levels.[11][12] This pathway is also involved in the inhibition of gastric motility.[9]

-

EP2 and EP4 Receptors: These receptors are linked to the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13][14][15][16] The cAMP/PKA signaling pathway is crucial for the stimulation of mucus secretion.

-

EP3 and EP4 Receptors: In the small intestine, the protective effects of 16,16-dimethyl PGE2 against indomethacin-induced lesions are mediated through both EP3 and EP4 receptors.[9] These receptors are involved in stimulating mucus and bicarbonate secretion.[9]

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the gastroprotective actions of prostaglandins.

Quantitative Data on Gastroprotective Effects

The following tables summarize the quantitative data from key preclinical studies investigating the gastroprotective effects of 16,16-dimethyl-PGE2.

Table 1: Effect of 16,16-dimethyl-PGE2 on Ethanol-Induced Gastric Lesions in Rats

| Treatment Group | Dose (µg/kg) | Route | % Inhibition of Lesions | Reference |

| Control (Ethanol) | - | Oral | 0% | [1] |

| 16,16-dimethyl-PGE2 | 10 | Oral | Significant protection | [1][3] |

| 16,16-dimethyl-PGE2 | 20 | Oral | Significant protection | [1] |

| 16,16-dimethyl-PGE2 | 10 | Subcutaneous | Less effective than oral | [1] |

| 16,16-dimethyl-PGE2 | 20 | Subcutaneous | Significant protection | [1] |

Table 2: Effect of 16,16-dimethyl-PGE2 on Gastric Secretion

| Parameter | Species | Dose | Route | Effect | Reference |

| Acid Secretion | Human | 1.0 µg/kg | Oral | ~85% inhibition | [8] |

| Acid Secretion | Human | 0.1 µg/kg | IV | 80-90% inhibition | [8] |

| Bicarbonate Secretion | Human | - | Intragastric | Fourfold increase | [17] |

| Mucus Thickness | Rat | 1 µg/mL | Topical | 81% increase | |

| Mucus Thickness | Rat | 10 µg/mL | Topical | 140% increase |

Table 3: Radioprotective Effects of 16,16-dimethyl-PGE2 in Mice

| Parameter | Effect of 16,16-dmPGE2 | Reference |

| Intestinal Stem Cell Survival | Increased | [18][19] |

| LD50/6 (Gy) | Increased from 16.3 to 20.25 | [18] |

| Hematopoietic CFU-S Survival | Increased | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the gastroprotective effects of prostaglandins.

Ethanol-Induced Gastric Lesion Model in Rats

This is a widely used and reliable model for screening gastroprotective agents.

Protocol:

-

Animal Preparation: Male Wistar rats (or other suitable strain) are fasted for 24 hours with free access to water.[20][21][22]

-

Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or subcutaneously at a predetermined time (e.g., 30-60 minutes) before ethanol administration.[1]

-

Induction of Gastric Lesions: Absolute ethanol (e.g., 1 mL per 200g body weight) is administered orally.[20][22]

-

Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline. The gastric mucosa is then examined for lesions, which can be quantified using a scoring system or by measuring the total area of the lesions.

Measurement of Gastric Mucus Secretion

Several methods can be used to quantify gastric mucus secretion.

In Vivo Measurement of Mucus Thickness:

-

Anesthetize the animal (e.g., rat) and expose the gastric mucosa.

-

Use a micropipette or a slit lamp with a pachymeter to directly measure the thickness of the adherent mucus layer.[23]

Histological Assessment:

-

Obtain gastric tissue samples and fix them in a mucus-preserving fixative (e.g., Carnoy's fixative).

-

Embed the tissue in paraffin, section, and stain with periodic acid-Schiff (PAS) and Alcian blue to visualize mucus.[24][25][26]

-

The thickness of the mucus layer can then be measured using microscopy and image analysis software.

Measurement of Gastric Bicarbonate Secretion

In Vivo Perfusion and pH-Stat Titration:

-

Anesthetize the animal and cannulate the stomach.

-

Perfuse the stomach with a saline solution at a constant rate.

-

The perfusate is collected, and the pH is continuously monitored.

-

A pH-stat system is used to automatically titrate the perfusate with a weak acid (e.g., HCl) to maintain a constant pH. The amount of acid required to maintain the pH is equivalent to the amount of bicarbonate secreted.[6][27][28][29]

Measurement of Gastric Acid Secretion

Pyloric Ligation Model:

-

Fast the animals and then anesthetize them.

-

Ligate the pylorus to allow for the collection of gastric juice.

-

After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.

-

Measure the volume of the gastric juice and determine the acid concentration by titration with NaOH.[30][31][32][33]

Conclusion